3-(4-Ethoxy-benzenesulfonyl)-propionic acid
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Overview
Description
Chemical Reactions Analysis
Benzenesulfonyl compounds can undergo a variety of reactions, including electrophilic aromatic substitution . The specific reactions that “3-(4-Ethoxy-benzenesulfonyl)-propionic acid” can undergo would depend on its exact structure and the conditions under which it is reacted.Scientific Research Applications
Medical Research:
- The study by Zuccarello et al. (1996) highlights the use of endothelin receptor antagonists in medical research, particularly in the prevention of cerebral vasospasm following subarachnoid hemorrhage. While the specific compound 3-(4-Ethoxy-benzenesulfonyl)-propionic acid isn't mentioned, similar compounds like bosentan and PD155080 are explored for their potential therapeutic applications in this context (Zuccarello et al., 1996).
Electro-organic Synthesis:
- Nematollahi and Rahchamani (2002) discuss the role of similar benzenesulfinic acid compounds in electro-organic synthesis. They studied the electrochemical oxidation of catechol derivatives in the presence of benzenesulfinic acid, demonstrating its application in the synthesis of new sulfone derivatives (Nematollahi & Rahchamani, 2002).
Chemical Synthesis and Analysis:
- Research by Rajeswaran and Srinivasan (1994) on the synthesis of benzocarbazoloquinones involves compounds similar to this compound. They focus on oxidative cyclization processes, which are crucial in the synthesis of complex organic compounds (Rajeswaran & Srinivasan, 1994).
Polymerization Catalysts:
- Skupov et al. (2007) explore the use of palladium aryl sulfonate phosphine catalysts in the copolymerization of acrylates with ethene. This research demonstrates the importance of sulfonate compounds in catalysis, particularly in polymer chemistry (Skupov et al., 2007).
Crystallography and Molecular Structure:
- Khan et al. (2011) describe the synthesis and crystal structures of benzenesulfonylamino derivatives similar to this compound. Their work contributes to a deeper understanding of the structural aspects of such compounds (Khan et al., 2011).
Renewable Building Blocks in Material Science:
- Trejo-Machin et al. (2017) investigate phloretic acid as an alternative for the phenolation of aliphatic hydroxyls in the elaboration of polybenzoxazine. While phloretic acid differs from this compound, the study demonstrates the potential of such compounds in developing renewable materials (Trejo-Machin et al., 2017).
Environmental Chemistry:
- Brillas et al. (2007) focus on the degradation of the herbicide 2,4-DP by electrochemical methods, highlighting the environmental applications of related benzenesulfonic acid compounds in wastewater treatment and pollution control (Brillas et al., 2007).
Nonlinear Optical Properties:
- Ruanwas et al. (2010) study the synthesis, characterization, and nonlinear optical properties of quinolinium benzenesulfonate compounds. These findings are significant in the field of optoelectronics and materials science (Ruanwas et al., 2010).
Pharmaceutical Research:
- Cobb et al. (1998) explore N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists in pharmaceutical research. Their study involves compounds structurally related to this compound, highlighting its relevance in drug discovery (Cobb et al., 1998).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(4-ethoxyphenyl)sulfonylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-2-16-9-3-5-10(6-4-9)17(14,15)8-7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFSESGADXUJDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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